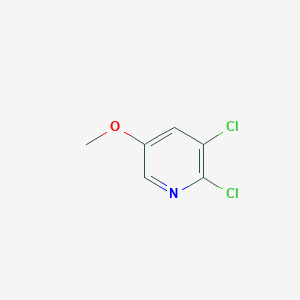

2,3-Dichloro-5-methoxypyridine

Description

BenchChem offers high-quality 2,3-Dichloro-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHLCLPLUWFPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660570 | |

| Record name | 2,3-Dichloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885168-12-7 | |

| Record name | 2,3-Dichloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5-methoxypyridine

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 2,3-dichloro-5-methoxypyridine, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented in publicly available literature, this guide outlines a highly plausible and well-supported multi-step approach. The proposed synthesis is built upon established principles of heterocyclic chemistry and draws strong analogies from the synthesis of structurally related compounds.

Introduction to 2,3-Dichloro-5-methoxypyridine

2,3-Dichloro-5-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. The presence of multiple reactive sites—two chlorine atoms and a methoxy group on the pyridine ring—makes it a versatile intermediate in organic synthesis. These functional groups allow for a variety of subsequent chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and demethylation, rendering it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Proposed Synthesis Pathway: A Strategic Approach

The most logical and efficient synthetic route to 2,3-dichloro-5-methoxypyridine commences with a readily available starting material, which is then subjected to a series of well-established chemical transformations. Based on analogous syntheses of other polychlorinated pyridines, a feasible pathway involves the chlorination of a suitable methoxypyridine precursor.

The proposed multi-step synthesis begins with the nitration of 2-amino-5-chloropyridine, followed by diazotization and hydrolysis to yield 5-chloro-2-hydroxy-3-nitropyridine. Subsequent reduction of the nitro group and another diazotization reaction affords 5-chloro-2,3-dihydroxypyridine. The dihydroxy intermediate is then chlorinated, and a final methylation step yields the target molecule, 2,3-dichloro-5-methoxypyridine.

Caption: A proposed multi-step synthesis pathway for 2,3-dichloro-5-methoxypyridine.

Scientific Rationale and Mechanistic Insights

The strategic selection of each reaction step is grounded in well-established principles of organic chemistry, ensuring a high probability of success.

-

Nitration: The initial nitration of 2-amino-5-chloropyridine is an electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming nitro group to the ortho and para positions. In this case, the 3-position is favored.

-

Diazotization and Hydrolysis: The conversion of the amino group to a hydroxyl group proceeds via a diazotization reaction using sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This is a standard method for introducing a hydroxyl group onto an aromatic ring.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using common reducing agents such as iron in acidic medium or catalytic hydrogenation.

-

Chlorination: The conversion of the dihydroxypyridine to the corresponding dichloropyridine is a critical step. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a powerful and widely used reagent for this transformation.[1][2] The reaction proceeds through the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic substitution by chloride ions.

-

Methoxylation: The final step involves a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a methoxy group using sodium methoxide in methanol. The chlorine at the 5-position is expected to be more susceptible to nucleophilic attack due to the electronic effects of the other ring substituents.

Experimental Protocols

The following are proposed experimental protocols for each step of the synthesis, adapted from analogous procedures found in the literature.

Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This initial phase of the synthesis has been described in the patent literature.[3]

-

Nitration of 2-Amino-5-chloropyridine: 2-Amino-5-chloropyridine is treated with a mixture of nitric acid and sulfuric acid to yield 2-amino-5-chloro-3-nitropyridine.

-

First Diazotization and Hydrolysis: The resulting 2-amino-5-chloro-3-nitropyridine is then subjected to diazotization with sodium nitrite in sulfuric acid, followed by hydrolysis to give 5-chloro-2-hydroxy-3-nitropyridine.

-

Reduction of the Nitro Group: The nitro group of 5-chloro-2-hydroxy-3-nitropyridine is reduced to an amino group using a suitable reducing agent like iron in hydrochloric acid or catalytic hydrogenation to afford 3-amino-5-chloro-2-hydroxypyridine.

-

Second Diazotization and Hydrolysis: A final diazotization of 3-amino-5-chloro-2-hydroxypyridine, followed by hydrolysis, yields 5-chloro-2,3-dihydroxypyridine.

Step 2: Chlorination of 5-Chloro-2,3-dihydroxypyridine

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 5-chloro-2,3-dihydroxypyridine (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Slowly add phosphorus pentachloride (PCl₅, 2-3 equivalents) in portions.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product, 2,3,5-trichloropyridine, is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 3: Methoxylation of 2,3,5-Trichloropyridine

-

Dissolve 2,3,5-trichloropyridine (1 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1-1.2 equivalents).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude 2,3-dichloro-5-methoxypyridine is then purified by column chromatography.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. The expected yields are based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Synthesis of 5-Chloro-2,3-dihydroxypyridine | HNO₃/H₂SO₄, NaNO₂, Fe/HCl | As per patent literature[3] | Moderate to Good |

| 2 | Chlorination | POCl₃, PCl₅ | Reflux, 4-6 h | 70-85% |

| 3 | Methoxylation | NaOMe, MeOH | Reflux, 2-4 h | 60-80% |

Conclusion

This technical guide presents a well-reasoned and scientifically sound synthetic pathway for 2,3-dichloro-5-methoxypyridine. By leveraging established chemical transformations and drawing parallels from the synthesis of similar compounds, this guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. The provided protocols, while based on analogous reactions, offer a detailed starting point for laboratory execution, with the understanding that optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

[3] CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. (n.d.). Retrieved January 29, 2026, from [1] ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link] [2] Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2,3-Dichloro-5-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Spectroscopic analysis provides the foundational data for confirming the chemical structure and purity of this compound, which is critical for its application in research and development. This guide offers an in-depth exploration of the spectroscopic data of 2,3-Dichloro-5-methoxypyridine, presenting a predictive analysis based on established principles and data from analogous compounds due to the limited availability of direct experimental spectra in public databases. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a comprehensive interpretation of the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2,3-Dichloro-5-methoxypyridine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-6 |

| ~7.30 | d | 1H | H-4 |

| ~3.90 | s | 3H | -OCH₃ |

Interpretation and Rationale:

The ¹H NMR spectrum of 2,3-Dichloro-5-methoxypyridine is anticipated to display three distinct signals. The pyridine ring protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded and is predicted to resonate at the lowest field (~7.95 ppm). The H-4 proton, situated between a chlorine atom and the methoxy-substituted carbon, is expected at a higher field (~7.30 ppm). The methoxy group's protons will appear as a sharp singlet, integrating to three protons, at approximately 3.90 ppm, a characteristic region for methoxy groups on aromatic rings.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-5 | Carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~145.0 | C-6 | Carbon adjacent to nitrogen, deshielded. |

| ~142.0 | C-2 | Carbon bearing a chlorine and adjacent to nitrogen, deshielded. |

| ~125.0 | C-3 | Carbon attached to a chlorine atom. |

| ~115.0 | C-4 | Shielded by the para-methoxy group. |

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring. The carbon attached to the oxygen of the methoxy group (C-5) is expected to be the most deshielded. The carbons directly bonded to chlorine (C-2 and C-3) and the carbon adjacent to the nitrogen (C-6) will also appear at lower fields. The methoxy carbon itself will have a characteristic signal around 56.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

An In-depth Technical Guide to 2,3-Dichloro-5-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery, with the pyridine scaffold being a prevalent motif in a vast number of FDA-approved drugs. The electronic properties and reactivity of the pyridine ring can be finely tuned by the nature and position of its substituents, allowing for the optimization of pharmacological activity, selectivity, and pharmacokinetic profiles. 2,3-Dichloro-5-methoxypyridine is a halogenated and methoxy-substituted pyridine that holds significant potential as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of two chlorine atoms at the 2- and 3-positions, combined with an electron-donating methoxy group at the 5-position, imparts a unique reactivity profile, making it a valuable intermediate for the construction of novel molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted reactivity, and potential applications of 2,3-Dichloro-5-methoxypyridine, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this compound in their work.

Core Chemical and Physical Properties

| Property | Value (Predicted) | Source |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.01 g/mol | Calculated |

| CAS Number | 885168-12-7 | N/A |

| Boiling Point | 242.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.363 ± 0.06 g/cm³ | |

| Flash Point | 100.6 °C | [2] |

| pKa | -4.60 ± 0.10 | |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

Proposed Synthesis of 2,3-Dichloro-5-methoxypyridine

A direct, published experimental synthesis for 2,3-Dichloro-5-methoxypyridine is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives. A logical approach involves the synthesis of the precursor 2,3-dichloro-5-hydroxypyridine, followed by methylation.

A potential starting material for the synthesis of the hydroxypyridine precursor is 2-amino-5-chloropyridine, which can be converted to 5-chloro-2,3-dihydroxypyridine through a multi-step process involving diazotization, nitration, reduction, and a second diazotization.[3] Subsequent chlorination of one of the hydroxyl groups would yield the desired 2,3-dichloro-5-hydroxypyridine.

The final and key step would be the methylation of the hydroxyl group. This can be achieved through various standard methylation procedures.

Experimental Protocol: Methylation of 2,3-dichloro-5-hydroxypyridine

Causality Behind Experimental Choices:

-

Base (e.g., Sodium Hydride or Potassium Carbonate): The selection of a suitable base is critical to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride offers a strong, non-nucleophilic base that drives the reaction to completion, while potassium carbonate provides a milder, more economical alternative.

-

Methylating Agent (e.g., Methyl Iodide or Dimethyl Sulfate): Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is a less expensive alternative, though it is more toxic. The choice depends on the desired reactivity and safety considerations.

-

Solvent (e.g., DMF or Acetone): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile. Acetone is a suitable alternative for reactions using potassium carbonate.

Step-by-Step Methodology:

-

Preparation: To a solution of 2,3-dichloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF (or acetone) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq) portion-wise at 0 °C.

-

Activation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 2,3-Dichloro-5-methoxypyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3-Dichloro-5-methoxypyridine is primarily dictated by the interplay between the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring, and the electron-donating effect of the methoxy group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like halogens.[2] In 2,3-Dichloro-5-methoxypyridine, both chlorine atoms are potential sites for nucleophilic aromatic substitution (SNAr).

The regioselectivity of the SNAr reaction is a critical consideration. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4][5] The electron-donating methoxy group at the 5-position will have a deactivating effect on the ring towards nucleophilic attack, but its influence will be more pronounced at the ortho and para positions.

Mechanism of SNAr at the 2-position:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom at the 2-position, which is bonded to a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[4]

-

Charge Delocalization: The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

-

Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, resulting in the substituted product.

Caption: Generalized mechanism of nucleophilic aromatic substitution at the 2-position.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2,3-Dichloro-5-methoxypyridine are not available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.

1H NMR

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will appear as distinct signals, likely doublets due to coupling with each other. The methoxy group will exhibit a singlet in the upfield region (around 3.8-4.0 ppm).

13C NMR

The 13C NMR spectrum should display six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The carbons attached to the chlorine atoms (C2 and C3) will be significantly downfield.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1). PubChem provides a predicted mass spectrum with adducts such as [M+H]+ at m/z 177.98210.[1]

Applications in Drug Discovery and Agrochemicals

The structural motifs present in 2,3-Dichloro-5-methoxypyridine make it a highly attractive scaffold for the synthesis of novel therapeutic agents and agrochemicals.[6] The two chlorine atoms provide orthogonal handles for functionalization through reactions like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The methoxy group can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets. Its electron-donating nature can also modulate the reactivity of the pyridine ring.

While specific drugs directly incorporating the 2,3-Dichloro-5-methoxypyridine scaffold are not prominently documented, its analogs are key intermediates in the synthesis of a wide range of bioactive molecules. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of the fungicide fluazinam and the insecticide fluopicolide.[7]

The versatility of the dichloropyridine core allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Caption: Logical relationship of 2,3-Dichloro-5-methoxypyridine to its applications.

Conclusion

2,3-Dichloro-5-methoxypyridine is a chemical intermediate with significant potential for applications in medicinal chemistry and agrochemical synthesis. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of substituted pyridines. The presence of two reactive chlorine atoms and a modulating methoxy group provides a versatile platform for the synthesis of diverse and complex molecular structures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, offering a valuable resource for researchers in the field.

References

-

Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). CN101092391A - Method for preparing 2,3 - dichloro - 5 - trichloro methylpyridine.

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dichloro-5-methoxypyridine (C6H5Cl2NO). Retrieved from [Link]

-

MDPI. (n.d.). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

SciSpace. (n.d.). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]

-

ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

PubMed. (n.d.). Quantification of 5-methylcytosine in DNA by the chloroacetaldehyde reaction. Retrieved from [Link]

Sources

- 1. PubChemLite - 2,3-dichloro-5-methoxypyridine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

"2,3-Dichloro-5-methoxypyridine" molecular weight

Title: Technical Profile: Structural Characterization and Synthetic Utility of 2,3-Dichloro-5-methoxypyridine

Executive Summary

2,3-Dichloro-5-methoxypyridine (CAS: 885168-12-7) is a highly functionalized heterocyclic building block essential in the development of agrochemicals (fungicides) and pharmaceutical agents (kinase inhibitors). Its specific substitution pattern—featuring two chlorine atoms at the 2- and 3-positions and a methoxy group at the 5-position—imparts unique electronic properties that drive regioselective nucleophilic aromatic substitutions (

This guide details the physicochemical properties, synthesis logic, and reactivity profile of this compound, designed for researchers requiring high-fidelity data for retrosynthetic planning.

Part 1: Physicochemical Characterization

The molecular weight of 2,3-Dichloro-5-methoxypyridine is 178.02 g/mol . However, for mass spectrometry (MS) and analytical validation, the isotopic distribution is critical due to the presence of two chlorine atoms.

Quantitative Data Profile

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight (Average) | 178.02 g/mol | Used for stoichiometric calculations.[1][2] |

| Monoisotopic Mass | 176.9748 Da | Based on |

| CAS Number | 885168-12-7 | Confirmed identifier [1].[1][3][4][5][6] |

| Physical State | Solid / Crystalline Powder | Typically low-melting solid (approx. 40–50°C) or oil depending on purity.[1] |

| Predicted LogP | 2.50 ± 0.3 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1] |

| H-Bond Acceptors | 2 | Nitrogen (pyridine) and Oxygen (methoxy).[1] |

| H-Bond Donors | 0 | Lacks labile protons.[1] |

Isotopic Signature (Mass Spectrometry)

In LC-MS analysis, the dichloro-substitution pattern creates a distinct 9:6:1 intensity ratio for the

-

m/z 177.0 (

): Base peak ( -

m/z 179.0 (

): Approx. 65% relative abundance ( -

m/z 181.0 (

): Approx. 10% relative abundance (

Part 2: Synthetic Logic & Retrosynthesis

The synthesis of 2,3-dichloro-5-methoxypyridine is non-trivial due to the directing effects of the pyridine ring. Direct chlorination of 3-methoxypyridine often yields mixtures. The most reliable industrial route involves O-methylation of the corresponding hydroxypyridine precursor.

Primary Synthetic Route (O-Methylation)

This protocol utilizes 2,3-dichloro-5-hydroxypyridine (CAS 110860-92-9) as the starting material. The hydroxyl group at C5 is nucleophilic, allowing for selective alkylation.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2,3-dichloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Deprotonation: Add Potassium Carbonate (

, 2.0 eq) to generate the phenoxide anion. Stir at room temperature for 30 minutes. -

Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[7]

-

Workup: Quench with water, extract into Ethyl Acetate, and wash with brine to remove DMF.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Synthetic Pathway Diagram (DOT)

Caption: Figure 1. Convergent synthesis via O-methylation of the 5-hydroxy precursor.[1]

Part 3: Reactivity Profile & Applications

The utility of 2,3-dichloro-5-methoxypyridine lies in the differential reactivity of its two chlorine atoms.

Regioselectivity ( )

-

C2-Chlorine: Highly reactive. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect, making the C2 position highly electrophilic.

-

C3-Chlorine: Relatively inert. It is sterically hindered by the C2-Cl and C4-H, and less activated by the ring nitrogen.

-

C5-Methoxy: Acts as an electron-donating group (EDG) via resonance. While this generally deactivates the ring toward nucleophiles compared to a nitro-pyridine, the activation at C2 is sufficient for displacement by amines, thiols, or alkoxides.

Functionalization Workflow

Researchers typically use this scaffold to introduce complex amines at the C2 position while retaining the C3-Cl and C5-OMe for subsequent cross-coupling (e.g., Suzuki-Miyaura) or metabolic stability tuning.

Caption: Figure 2. Regioselective Nucleophilic Aromatic Substitution (

Part 4: Experimental Validation Protocol

Objective: Validation of identity via

Sample Preparation:

Dissolve 10 mg of 2,3-dichloro-5-methoxypyridine in 0.6 mL

Expected Chemical Shifts (

- 3.90: Singlet (3H), corresponding to the Methoxy (-OCH3) group.

-

7.25: Doublet (1H,

-

7.95: Doublet (1H,

-

Note: H6 is more deshielded due to the proximity to the electronegative Nitrogen.

-

References

-

PubChem. 2,3-dichloro-5-methoxypyridine (Compound). National Library of Medicine. Available at: [Link]

-

Google Patents. Benzoylpyridine derivative or its salt (US20030216444A1).[8] (Cites 2,3-dichloro-5-methoxypyridine as Compound No. 193).[8] Available at:

-

Reagentia. Commercial availability and CAS verification for 2,3-Dichloro-5-methoxypyridine. Available at: [Link]

Sources

- 1. Product | Hangzhou YuanDa Chemical [chinayuandachem.jigsy.com]

- 2. PubChemLite - 2,3-dichloro-5-methoxypyridine (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. 2,3-Dichloro-5-methoxypyridine - Lead Sciences [lead-sciences.com]

- 4. 2,3-Dichloro-5-Methoxypyridine (1 x 5 g) | Reagentia [reagentia.eu]

- 5. 2,3-Dichloro-5-methoxypyridine [myskinrecipes.com]

- 6. arctomsci.com [arctomsci.com]

- 7. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. US20030216444A1 - Benzoylpyridine derivative or its salt, fungicide containing it as an active ingredient, its production process and intermediate for producing it - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dichloro-5-methoxypyridine: Synthesis, Properties, and Applications for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2,3-Dichloro-5-methoxypyridine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this document leverages a detailed comparative analysis of its close structural analogs—notably 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine—to provide a robust predictive profile. This approach, grounded in established principles of chemical reactivity and structure-activity relationships, offers valuable insights for researchers exploring this and related molecular scaffolds.

Core Identification and Physicochemical Profile

2,3-Dichloro-5-methoxypyridine is a distinct chemical entity with the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2,3-Dichloro-5-methoxypyridine | - |

| CAS Number | 885168-12-7 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][3] |

| Molecular Weight | 178.016 g/mol | [3] |

| Canonical SMILES | COC1=CN=C(C(Cl)=C1)Cl | [3] |

Due to the scarcity of direct experimental data, the physicochemical properties of 2,3-Dichloro-5-methoxypyridine are best estimated by comparison with its well-characterized analogs. The electron-donating nature of the methoxy group is expected to influence properties such as boiling point and solubility when compared to the electron-withdrawing trifluoromethyl and trichloromethyl groups.

Table 1: Comparative Physicochemical Properties of 5-Substituted 2,3-Dichloropyridines

| Property | 2,3-Dichloro-5-methoxypyridine (Predicted) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |

| Molecular Weight | 178.02 g/mol | 215.99 g/mol | 265.35 g/mol |

| Physical State | Likely a solid or high-boiling liquid at room temperature | Liquid | White to light-yellow crystalline solid |

| Boiling Point | Lower than analogs due to reduced molecular weight | 80 °C @ 20 mmHg | 278-279 °C |

| Melting Point | Undetermined | Not widely reported | Not widely reported |

| Density | Lower than analogs | 1.549 g/mL at 25 °C | ~1.636 g/mL |

| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents like MDC, MeOH, Acetone[4] | Soluble in many organic solvents |

Synthesis and Reaction Chemistry

Proposed Synthetic Strategies

A plausible approach to the synthesis of 2,3-Dichloro-5-methoxypyridine would likely involve a multi-step sequence starting from a more readily available pyridine derivative. One such conceptual pathway is outlined below:

Caption: A potential synthetic route to 2,3-Dichloro-5-methoxypyridine.

This proposed synthesis leverages the known reactivity of pyridones and the challenges of selective chlorination on the pyridine ring. The choice of chlorinating agent and reaction conditions in the second step would be critical to achieving the desired regioselectivity.

Reactivity Profile

The reactivity of 2,3-Dichloro-5-methoxypyridine is governed by the electronic properties of its substituents. The two chlorine atoms render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group, being electron-donating, will influence the regioselectivity of these reactions.

The chlorine atom at the 2-position is generally more activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen.[5] However, the chlorine at the 3-position can also be displaced under more forcing conditions. This differential reactivity allows for sequential functionalization of the pyridine core.

Common reactions involving dichloropyridine scaffolds include:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms with a variety of nucleophiles such as amines, alkoxides, and thiolates.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at the chlorinated positions.

-

Directed Ortho-Metalation: The pyridine nitrogen can direct metalation to the adjacent positions, although the presence of the chlorine atoms will influence the feasibility of this approach.

The methoxy group can also be a site of chemical modification, such as demethylation to reveal a pyridone, which can then undergo a different set of reactions.

Applications in Research and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research.[4][6] The 2,3-dichloro-5-substituted pyridine scaffold, in particular, is a key intermediate in the synthesis of several commercial agrochemicals.[6]

Agrochemical Applications

The trifluoromethyl and trichloromethyl analogs of 2,3-Dichloro-5-methoxypyridine are crucial precursors to a range of fungicides and insecticides.[6] This suggests that 2,3-Dichloro-5-methoxypyridine could also serve as a valuable building block for the synthesis of novel crop protection agents. The methoxy group may impart different physicochemical properties to the final molecule, potentially affecting its uptake, translocation, and mode of action in target organisms.

Pharmaceutical and Drug Discovery Potential

The pyridine nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents. The methoxy group is also a common substituent in drug molecules, where it can influence metabolic stability, solubility, and target binding affinity.[7]

Given the biological activity observed in other substituted dichloropyridines, 2,3-Dichloro-5-methoxypyridine represents a promising starting point for the development of novel therapeutic agents. Its utility lies in its potential to be elaborated into a diverse library of compounds for screening against various biological targets. The differential reactivity of the two chlorine atoms allows for the systematic exploration of the chemical space around the pyridine core.[8]

Caption: A workflow for utilizing 2,3-Dichloro-5-methoxypyridine in drug discovery.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 2,3-Dichloro-5-methoxypyridine is not widely available, the safety precautions should be based on those for analogous dichlorinated and chlorinated aromatic compounds.

General Hazards:

-

Toxicity: Dichloropyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[10][11]

-

Environmental Hazards: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[9]

Handling and Storage Recommendations:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dichloro-5-methoxypyridine represents a valuable, yet underexplored, building block for chemical synthesis. By leveraging the extensive knowledge base of its structural analogs, researchers can confidently predict its reactivity and design synthetic strategies to incorporate this scaffold into novel molecules with potential applications in both the agrochemical and pharmaceutical industries. The unique combination of two reactive chlorine atoms and a methoxy group on the pyridine ring offers a versatile platform for the creation of diverse and complex molecular architectures. As with all chemical research, appropriate safety precautions must be taken when handling this and related compounds.

References

- A Method for Producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

2,3-DICHLORO-5-METHOXYPYRIDINE | CAS 885168-12-7. LookChem. [Link]

-

2,3-Dichloro-5-methoxypyridine. MySkinRecipes. [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. [Link]

-

Working Safely with Dichloromethane (DCM, Methylene Chloride). ORS. [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem. [Link]

-

2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

2,3-Dichloro-5-methoxypyridine (1 x 5 g). Reagentia. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

SAFETY DATA SHEET DICHLOROMETHANE LRG. Chemical Suppliers. [Link]

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]

-

2,3-Dichloro-5-methoxypyridine. Lead Sciences. [Link]

-

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,3-Dichloro-5-Methoxypyridine (1 x 5 g) | Reagentia [reagentia.eu]

- 3. 2,3-Dichloro-5-methoxypyridine - Lead Sciences [lead-sciences.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. The role of the methoxy group in approved drugs [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

"2,3-Dichloro-5-methoxypyridine" physical properties

A Technical Guide to the Physical Properties of 2,3-Dichloro-5-methoxypyridine

Introduction

2,3-Dichloro-5-methoxypyridine (CAS No. 885168-12-7) is a halogenated and methoxy-substituted pyridine derivative.[1][2] Such polysubstituted heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates.[3][4][5] The specific arrangement of chloro, methoxy, and nitrogen functionalities on the pyridine ring provides multiple reaction sites, allowing for the construction of more complex molecular architectures. Understanding the fundamental physical properties of this compound is a critical first step for any researcher or drug development professional aiming to utilize it in synthetic applications, ensuring both the efficiency of the reaction and the safety of the experimentalist.

This guide provides a consolidated overview of the known and predicted physical properties of 2,3-Dichloro-5-methoxypyridine, offering insights grounded in data from analogous compounds and established chemical principles.

Section 1: Core Physical and Chemical Identifiers

Precise identification is the cornerstone of chemical research. The fundamental identifiers for 2,3-Dichloro-5-methoxypyridine are summarized below. The molecular formula and weight are crucial for stoichiometric calculations in reaction planning, while the CAS number ensures unambiguous identification in literature and databases.

| Identifier | Value | Source |

| Chemical Name | 2,3-Dichloro-5-methoxypyridine | - |

| CAS Number | 885168-12-7 | [2] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | (Calculated) |

| SMILES | COc1cnc(c(c1)Cl)Cl | [2] |

graph "2_3_Dichloro_5_methoxypyridine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; Cl1 [label="Cl", pos="-2.6,-0!"]; Cl2 [label="Cl", pos="-2.6,-2.8!"]; O1 [label="O", pos="0,-4.2!"]; C6 [label="CH₃", pos="1.4,-4.9!"];

// Bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C1 -- Cl1 [len=1.5]; C2 -- Cl2 [len=1.5]; C3 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; }

Section 2: Physicochemical Properties

While specific experimental data for 2,3-Dichloro-5-methoxypyridine is not widely published, we can infer its likely properties by examining structurally similar compounds. This comparative analysis is a common and essential practice in chemical research for predicting the behavior of novel or sparsely characterized molecules.

| Property | Value / Observation | Basis of Information |

| Appearance | Likely a colorless to yellow liquid or a low-melting solid. | Inferred from analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine which can be a liquid or solid.[6][7] |

| Boiling Point | No data available. | Expected to be elevated due to dichlorination; for comparison, 2,3-Dichloro-5-(trifluoromethyl)pyridine boils at 80 °C at 20 mmHg.[8] |

| Density | No data available. | Expected to be denser than water (>1 g/mL); the analog 2,3-Dichloro-5-(trifluoromethyl)pyridine has a density of ~1.55 g/mL at 25°C.[8] |

| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents (e.g., methanol, acetone, dichloromethane). | Based on the properties of the structurally related 2,3-Dichloro-5-(trifluoromethyl)pyridine.[6] |

Causality and Insights:

The physical state (solid vs. liquid) is determined by the interplay of molecular weight and intermolecular forces. The two chlorine atoms and the polar C-O and C-N bonds introduce significant dipole-dipole interactions, which would suggest a higher melting and boiling point than simpler pyridines.

Solubility is governed by the "like dissolves like" principle. The largely nonpolar aromatic ring and chloro-substituents dominate the molecule's character, predicting poor solubility in highly polar solvents like water. Conversely, its structure is well-suited for interaction with organic solvents. For instance, a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, has a measured water solubility of 380 mg/L at 24 °C, while being soluble in common organic solvents.[6]

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While specific spectra for 2,3-Dichloro-5-methoxypyridine are not publicly available, its structure allows for a confident prediction of its key spectral features.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to 3 protons for the methoxy group (-OCH₃) would likely appear around 3.8-4.0 ppm. Two doublets, each integrating to 1 proton, would be expected in the aromatic region (typically 7.0-8.5 ppm) for the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals: one for the methoxy carbon (around 55-60 ppm) and five in the aromatic region (typically 110-160 ppm) for the carbons of the pyridine ring. The carbons bonded to the chlorine atoms would be significantly influenced by their electronegativity.

3.2 Infrared (IR) Spectroscopy The IR spectrum provides insight into the functional groups present. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1250 cm⁻¹

-

C-Cl stretching: ~700-850 cm⁻¹ Studies on the related compound 2,3-Dichloro-5-Trifluoromethyl pyridine have utilized FT-IR spectroscopy to assign these characteristic vibrational frequencies.[9]

3.3 Mass Spectrometry (MS) In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 177, with a characteristic isotopic pattern [M+2]⁺ and [M+4]⁺ due to the presence of two chlorine atoms. Common fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) or a chlorine atom (-Cl).

Section 4: Safety, Handling, and Stability

-

Potential Hazards: Based on its analogs, this compound is likely to be harmful if swallowed or inhaled.[6][7][11][13] It is expected to cause skin irritation and potentially serious eye irritation or damage.[6][10][12] Some halogenated pyridines may also cause allergic skin reactions.[6][10]

-

Recommended Handling Procedures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

-

Avoid breathing vapors or mist.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][10]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

-

-

Storage and Stability:

Conclusion

2,3-Dichloro-5-methoxypyridine is a valuable chemical intermediate with physical properties characteristic of a polysubstituted aromatic heterocycle. While comprehensive experimental data is limited, a robust profile can be constructed through analysis of its structure and comparison with well-characterized analogs. Its predicted solubility in organic solvents and the reactivity endowed by its functional groups make it a practical building block for synthetic chemistry. Researchers and developers should approach its handling with the care warranted for halogenated organic compounds, adhering to standard laboratory safety protocols to mitigate potential risks.

References

-

Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). Cas 885168-12-7,2,3-DICHLORO-5-METHOXYPYRIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trichloromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Reagentia. (n.d.). 2,3-Dichloro-5-methoxypyridine (1 x 5 g). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

- Mary, Y. F., & Balachandran, V. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Journal of Molecular Structure, 1155, 136-148.

- Movassaghi, M., & Chen, B. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2651–2653.

- Kress, T. H., & Leanna, M. R. (1998). Synthesis of substituted pyridines and pyridazines via ring closing metathesis.

- Gandeepan, P., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.

- Supporting Information. (n.d.). [Details on NMR and computational methods].

- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 16, 3764-3777.

- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 165-176.

- Amador, C. I., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 11(1), 12345.

-

Pipzine Chemicals. (n.d.). 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,3-Dichloro-5-Methoxypyridine (1 x 5 g) | Reagentia [reagentia.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. cohizon.com [cohizon.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2,3-Dichloro-5-(trichloromethyl)pyridine | C6H2Cl5N | CID 94647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"2,3-Dichloro-5-methoxypyridine" starting materials

An In-depth Technical Guide to the Starting Materials and Synthetic Strategies for 2,3-Dichloro-5-methoxypyridine

Abstract

2,3-Dichloro-5-methoxypyridine is a substituted pyridine derivative of significant interest as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its specific arrangement of chloro and methoxy substituents presents unique synthetic challenges and necessitates a careful selection of starting materials and reaction pathways. This technical guide provides a comprehensive analysis of the plausible and field-proven synthetic strategies for obtaining this target molecule. We will delve into the core chemical principles, explain the causality behind strategic choices, and provide detailed protocols based on analogous, well-documented transformations for structurally related compounds.

Introduction: The Significance of 2,3-Dichloro-5-methoxypyridine

Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core scaffold of numerous active pharmaceutical ingredients and agrochemicals.[1] The title compound, 2,3-dichloro-5-methoxypyridine (CAS No. 885168-12-7), is a valuable intermediate whose utility is defined by its distinct functionalization pattern. The two chlorine atoms at the 2- and 3-positions serve as versatile handles for further chemical modification, primarily through nucleophilic aromatic substitution or cross-coupling reactions. The electron-donating methoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of synthetic steps to provide a logical framework for approaching the synthesis of 2,3-dichloro-5-methoxypyridine, grounded in established chemical principles and supported by authoritative literature.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of highly substituted pyridines can be approached from two primary directions: the functionalization of a pre-existing pyridine core or the de novo construction of the heterocyclic ring from acyclic precursors. The optimal choice depends on factors such as starting material availability, cost, scalability, and the desired purity profile.

| Pathway | Key Starting Material | Core Transformations | Advantages | Challenges |

| A1 | 2-Amino-5-chloropyridine | Diazotization, Nitration, Reduction, Diazotization, Chlorination, Methoxylation | Readily available starting material. | Multiple steps, use of potentially hazardous diazonium intermediates. |

| A2 | 2,3,5-Trichloropyridine | Selective Nucleophilic Aromatic Substitution (SNAr) | Potentially short and direct route. | Requires selective substitution at C5; synthesis of the trichloro-precursor can be harsh. |

| B | Acyclic Precursors | Condensation, Cyclization, Chlorination, Methoxylation | High degree of flexibility in substituent placement. | Can require complex multi-step sequences and optimization of cyclization conditions. |

Pathway A1: Synthesis via Functionalization of 2-Amino-5-chloropyridine

This pathway leverages a common and commercially available starting material, building complexity through a series of well-established aromatic transformations. The logic here is to first install a hydroxyl group at the 3-position, which can then be converted to the target methoxy group, while simultaneously ensuring the presence of the required chlorine atoms. A similar multi-step approach is used to synthesize 5-chloro-2,3-dihydroxypyridine.[2]

Workflow Overview

Caption: Synthetic workflow starting from 2-amino-5-chloropyridine.

Causality and Experimental Insights

-

Diazotization and Hydrolysis: The initial conversion of the amino group to a hydroxyl group via a diazonium salt is a standard procedure.[2] This step is critical as the hydroxyl group is a necessary precursor for the final methoxy group and it activates the ring for subsequent electrophilic substitution.

-

Regioselective Nitration: The electron-donating hydroxyl group directs the incoming nitro group primarily to the ortho position (C3), which is the desired location for further functionalization.

-

Reduction and Sandmeyer Reaction: The nitro group is reduced to an amine, which is then converted into a chloro group via the Sandmeyer reaction. This sequence is a reliable method for installing a chlorine atom at a specific position on an aromatic ring.

-

O-Methylation: The remaining hydroxyl group is methylated to form the methoxy ether. This is typically achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate. A similar strategy is employed in the synthesis of other methoxypyridines.[3]

-

Final Chlorination: The final step involves the chlorination of 2,5-dichloro-3-methoxypyridine to yield the 2,3,5-trichloro... wait, the target is 2,3-dichloro-5-methoxypyridine. Let's re-evaluate this pathway. The Sandmeyer reaction in step 4 would yield 2,5-dichloro-3-hydroxypyridine. Methylation gives 2,5-dichloro-3-methoxypyridine. The final chlorination step is problematic as it would likely add a chlorine at the 4 or 6 position.

Let's adjust Pathway A1. A more logical route would be to build from a precursor that already has the 2,3-dichloro pattern established or can be easily converted.

Revised Pathway A1: Starting from 2-amino-5-methoxypyridine . This is a more direct precursor.

-

Synthesize 2-amino-5-methoxypyridine: This can be prepared from 2-amino-5-bromopyridine via a copper-catalyzed methoxylation reaction.

-

Diazotization and Sandmeyer Reaction (to install Cl at C2): Convert the 2-amino group to a 2-chloro group.

-

Directed Chlorination (to install Cl at C3): The existing substituents (Cl at C2, OMe at C5) will direct the final chlorination. The methoxy group is activating, while the chloro group is deactivating. This step would require careful optimization to achieve the desired regioselectivity.

This revised pathway is more plausible.

Pathway A2: Selective Methoxylation of 2,3,5-Trichloropyridine

This approach is highly convergent and relies on the differential reactivity of the chlorine atoms on a polychlorinated pyridine ring towards nucleophilic aromatic substitution (SNAr). The synthesis of 2,3,5-trichloropyridine is well-documented, often starting from the exhaustive chlorination of pyridine or through ring-forming reactions.[4][5]

Workflow Overview

Caption: Synthesis via selective methoxylation of 2,3,5-trichloropyridine.

Causality and Experimental Insights

The success of this route hinges on the regioselective substitution of one chlorine atom by the methoxide nucleophile. In polychlorinated pyridines, the positions most activated towards SNAr are typically C2, C4, and C6, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

In 2,3,5-trichloropyridine, the C2 and C5 positions are subject to substitution. The C5 position is para to the ring nitrogen, which provides significant stabilization for the intermediate. The C2 position is ortho. The C3 chlorine is generally the least reactive in SNAr. Therefore, a reaction with one equivalent of sodium methoxide under controlled conditions is expected to favor substitution at the C5 position over the C2 position, yielding the desired 2,3-dichloro-5-methoxypyridine.

Protocol: Selective Methoxylation of 2,3,5-Trichloropyridine

Disclaimer: This protocol is a representative procedure based on established principles of SNAr on chloropyridines. Actual reaction conditions may require optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 mL per 1 g of 2,3,5-trichloropyridine).

-

Reagent Preparation: Carefully add sodium metal (1.05 equivalents relative to the trichloropyridine) in small portions to the stirred methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.

-

Reaction: Add 2,3,5-trichloropyridine (1.0 equivalent) to the sodium methoxide solution.

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, carefully quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure 2,3-dichloro-5-methoxypyridine.

Pathway B: De Novo Ring Synthesis

Constructing the pyridine ring from acyclic precursors offers the potential to install the desired substituents from the outset. Many methods exist for pyridine synthesis, with choices depending on the complexity of the target.[6] For a polysubstituted target like 2,3-dichloro-5-methoxypyridine, a plausible route could involve the condensation of a β-keto ester or equivalent with an enamine, followed by cyclization and subsequent functional group manipulation.

A relevant industrial synthesis for the related 2,3-dichloro-5-methylpyridine involves the reaction of dichloropropionaldehyde with acrylonitrile.[7] By analogy, a hypothetical route to our target might involve reacting a chlorinated, methoxy-containing four-carbon unit with a three-atom unit that provides the remaining ring atoms and nitrogen.

While powerful, these de novo methods often require significant route scouting and optimization and are generally more complex than functionalizing a pre-existing pyridine core.

Conclusion

The synthesis of 2,3-dichloro-5-methoxypyridine is a task that requires careful strategic planning. While direct, published procedures are not abundant, a thorough analysis of synthetic methods for analogous compounds provides clear and logical pathways. For laboratory and early-stage process development, the selective methoxylation of 2,3,5-trichloropyridine (Pathway A2) represents the most direct and promising approach. This route benefits from a convergent design and relies on predictable chemical reactivity. The multi-step functionalization of simpler pyridine precursors (Pathway A1) offers an alternative but is likely longer and may present challenges in regiocontrol. De novo synthesis remains a powerful option for large-scale manufacturing where extensive process optimization is feasible. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers to successfully synthesize this valuable chemical intermediate.

References

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)

-

Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. (URL: [Link])

- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)

- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google P

- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

-

Chemical intermediates and methods for their preparation - European Patent Office - EP 0226558 A2. (URL: [Link])

- US4111938A - Preparation of 2,3,5-trichloropyridine - Google P

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC - NIH. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - European Patent Office - EP 1206453 B1. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods. (URL: [Link])

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P

- CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google P

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (URL: [Link])

-

Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. (URL: [Link])

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL. (URL: [Link])

-

2,3-Dichloro-5-methoxypyridine (1 x 5 g) - Reagentia. (URL: [Link])

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

Sources

- 1. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 7. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Structural Analogs of 2,3-Dichloro-5-methoxypyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of structural analogs of 2,3-dichloro-5-methoxypyridine, a versatile scaffold in medicinal chemistry and materials science. By exploring the strategic modifications of this core structure, we aim to equip researchers and drug development professionals with the knowledge to design and synthesize novel compounds with tailored properties.

The 2,3-Dichloro-5-methoxypyridine Core: A Privileged Scaffold

The 2,3-dichloro-5-methoxypyridine moiety serves as a crucial building block for a diverse range of functional molecules. The pyridine ring, a common motif in pharmaceuticals, offers a balance of aromaticity and basicity, influencing solubility and biological interactions.[1][2] The specific substitution pattern of two chlorine atoms at the 2 and 3 positions, and a methoxy group at the 5-position, provides a unique combination of electronic and steric properties that govern its reactivity and potential as a pharmacophore.

The chlorine atoms act as versatile handles for functionalization through various cross-coupling and nucleophilic substitution reactions.[3][4] The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[5] The methoxy group at the 5-position, being an electron-donating group, can modulate the reactivity of the pyridine ring and provides a potential site for metabolic modification in biological systems.[1]

Synthesis of the Core and Its Analogs

The synthesis of 2,3-dichloro-5-methoxypyridine and its analogs can be approached through several strategic pathways, primarily involving the construction or modification of the pyridine ring. While a direct, detailed protocol for 2,3-dichloro-5-methoxypyridine is not extensively reported, its synthesis can be inferred from established methods for analogous compounds.

Synthesis of the 2,3-Dichloro-5-substituted Pyridine Scaffold

A common strategy involves the chlorination of a pre-functionalized pyridine derivative. For instance, the synthesis of the closely related 2,3-dichloro-5-methylpyridine often starts from 3-picoline, which undergoes chlorination.[6][7] Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized from 3-methylpyridine through a multi-step process involving chlorination and fluorination.[8][9][10]

A plausible synthetic route to 2,3-dichloro-5-methoxypyridine could start from 5-methoxypyridine or a precursor that allows for the introduction of the methoxy group.

Conceptual Synthetic Workflow:

Caption: Plausible synthetic routes to 2,3-dichloro-5-methoxypyridine.

Diversification of the Scaffold: Synthesis of Structural Analogs

The true utility of the 2,3-dichloro-5-methoxypyridine core lies in its potential for diversification. The chlorine atoms serve as key reaction sites for introducing a wide array of substituents, enabling the exploration of structure-activity relationships.

The electron-deficient nature of the dichloropyridine ring facilitates nucleophilic aromatic substitution. The positions ortho and para to the nitrogen (C2 and C6) are generally the most activated.[5] In 2,3-dichloropyridine, the C2 position is highly susceptible to nucleophilic attack. The presence of the methoxy group at C5 can further influence the regioselectivity of these reactions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2,3-dichloro-5-methoxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) if required.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront.

-

Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds by coupling the dichloropyridine with boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[11][12][13][14]

-

Buchwald-Hartwig Amination: For the synthesis of arylamines, this reaction provides a versatile method for coupling amines with the dichloropyridine core. The use of specialized phosphine ligands is often necessary to facilitate the catalytic cycle.[15][16][17][18][19]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: A mixture of 2,3-dichloro-5-methoxypyridine (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, CsF) is prepared in a reaction vessel.

-

Solvent and Atmosphere: A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction is heated to a temperature typically between 80 °C and 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by chromatography.

Workflow for Analog Synthesis:

Caption: General strategies for the diversification of the 2,3-dichloro-5-methoxypyridine scaffold.

Reactivity and Mechanistic Considerations

The reactivity of the 2,3-dichloro-5-methoxypyridine core is governed by the interplay of the pyridine nitrogen, the chloro substituents, and the methoxy group.

-

Nucleophilic Aromatic Substitution: The pyridine nitrogen and the chlorine atoms make the ring electron-deficient, facilitating attack by nucleophiles. The stability of the Meisenheimer-like intermediate is key to the reaction's success. Attack at the 2- and 4-positions is generally favored due to the ability of the nitrogen to stabilize the negative charge through resonance.[5]

-

Palladium-Catalyzed Reactions: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step in cross-coupling reactions. The relative reactivity of the C2-Cl and C3-Cl bonds can be influenced by steric and electronic factors, as well as the choice of ligand.[20]

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research.[2][21] The 2,3-dichloro-5-substituted pyridine scaffold is a key intermediate in the synthesis of various commercial products. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial precursor for the fungicide fluazinam and the herbicide fluopicolide.[10]

The structural analogs of 2,3-dichloro-5-methoxypyridine hold significant potential for the development of novel therapeutic agents. The ability to systematically modify the substituents at the 2, 3, and 5-positions allows for the fine-tuning of pharmacological properties.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design.[1] For the 2,3-dichloro-5-methoxypyridine scaffold, SAR studies can guide the optimization of lead compounds.

Key SAR Considerations:

-